3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
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Overview
Description
“3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid” is a chemical compound with the molecular formula C17H17N3O3. It has an average mass of 311.335 Da and a monoisotopic mass of 311.126984 Da .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, specific structural information for this compound is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical properties for this compound are not available in the search results .Scientific Research Applications
Synthesis and Anticancer Activity
Pyrazolopyrimidinone derivatives have been synthesized and tested for their anticancer properties. For instance, compounds like 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones exhibited notable antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with specific compounds showing potent inhibitory activity (Abdellatif et al., 2014).
Heterocyclic Synthesis and Mechanism Elucidation
The compound has been a key subject in the synthesis of heterocyclic compounds. Research has explored its use in creating 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, leading to the development of various derivatives. The structural elucidation of these compounds was achieved through NMR spectroscopy and X-ray diffraction analysis, providing valuable insights into the reaction mechanisms (Chimichi et al., 1996).
Antimicrobial Activity and Structural Characterization
Compounds derived from 3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid have been synthesized and characterized, showing promise as antimicrobial agents. The structural characterization of these compounds was meticulously carried out using IR, 1H NMR, and mass spectral studies, indicating their potential use in developing new antimicrobial agents (Bondock et al., 2008; Bondock et al., 2008).
Pyrazolopyrimidine and Its Derivatives in Disease Management
Pyrazolopyrimidine and its derivatives have been synthesized and assessed for their therapeutic potential. The compounds demonstrated activity against specific cancer cell lines and were evaluated for their 5-lipoxygenase inhibitory properties, contributing to our understanding of their potential in disease management (Rahmouni et al., 2016).
Mechanism of Action
The exact mechanism of action would depend on the specific derivative and its target. For example, some derivatives might inhibit a particular enzyme, leading to a decrease in a specific biochemical pathway . The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, would also depend on the specific properties of the derivative .
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2,5-dimethyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-13(8-9-14(21)22)17(23)20-16(18-10)15(11(2)19-20)12-6-4-3-5-7-12/h3-7,19H,8-9H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZQPRGGCOSNBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CCC(=O)O)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
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